Product packaging for AG14361(Cat. No.:CAS No. 328543-09-5)

AG14361

Cat. No.: B1684201
CAS No.: 328543-09-5
M. Wt: 320.4 g/mol
InChI Key: SEKJSSBJKFLZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LSM-1988 is a member of benzimidazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N4O B1684201 AG14361 CAS No. 328543-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJSSBJKFLZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186513
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328543-09-5
Record name AG-14361
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-14361
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Poly Adp Ribose Polymerase 1 Parp1 Inhibition by Ag14361: Foundational Research

Characterization of PARP1 Inhibition Efficacy by AG14361

This compound demonstrates significant efficacy in inhibiting PARP1, a key enzyme involved in DNA repair pathways, particularly base excision repair (BER). By inhibiting PARP1, this compound can impair the repair of DNA damage, leading to increased sensitivity of cancer cells to genotoxic agents.

Enzymatic Inhibition Kinetics of this compound against Purified PARP1

Studies using purified human PARP1 have characterized the enzymatic inhibition kinetics of this compound. This compound is described as a potent inhibitor of purified full-length human PARP-1. oup.com It competes with NAD+, the substrate for PARP1, to bind to the enzyme's catalytic site. stemcell.com The inhibition constant (Ki) for this compound against purified PARP1 has been reported to be less than 5 nM oup.combpsbioscience.commedchemexpress.comselleckchem.com or 6.3 nM caymanchem.com, indicating a high binding affinity and potent enzymatic inhibition. This Ki value is considered to be below the limit of accurate kinetic determination for this homodimeric enzyme. oup.com Crystallographic analysis of this compound bound to the catalytic domain of chicken PARP-1 has shown that the tricyclic ring system of this compound occupies a specific pocket within the enzyme, forming hydrogen bonds with key amino acid residues such as Ser904 and Gly863, and a water-mediated hydrogen bond with Glu988. selleckchem.com

Compared to earlier PARP inhibitors like the benzamides, this compound is significantly more potent, being at least 1000-fold more effective. bpsbioscience.comselleckchem.combpsbioscience.comselleckchem.com

Cellular PARP1 Inhibition in Intact and Permeabilized Cell Systems by this compound

The inhibitory activity of this compound has also been evaluated in cellular contexts using both intact and permeabilized cell systems. In permeabilized SW620 cells, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 29 nM. oup.combpsbioscience.commedchemexpress.comselleckchem.combpsbioscience.com In intact SW620 cells, this compound demonstrated even greater potency with an IC50 of 14 nM. oup.combpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.combpsbioscience.com This indicates that this compound effectively penetrates cells and inhibits PARP1 activity in a physiological setting.

Research has shown that a concentration of 0.4 µM this compound is sufficient to inhibit cellular PARP-1 activity by more than 85% in A549 cells. oup.combpsbioscience.comselleckchem.combpsbioscience.com At this concentration, this compound does not substantially alter gene expression or cell proliferation, suggesting that its effects at this level are specific to PARP-1 inhibition. oup.combpsbioscience.comselleckchem.combpsbioscience.com Higher concentrations of this compound that inhibit cell growth may affect gene expression, but these effects are not directly attributed to PARP-1 inhibition as they are observed equally in PARP-1-deficient and proficient cells. bpsbioscience.comselleckchem.combpsbioscience.com

The ability of this compound to inhibit PARP activity has also been confirmed in permeabilized cells in studies investigating the interaction between PARP-1 and DNA-dependent protein kinase (DNA-PK). biocrick.comnih.govmedscimonit.comncl.ac.uk

Here is a data table summarizing key inhibition data:

SystemAssay TypeMetricValueCell Line (if applicable)Reference
Purified Human PARP1Enzymatic InhibitionKi< 5 nMN/A oup.combpsbioscience.commedchemexpress.comselleckchem.com
Purified Human PARP1Enzymatic InhibitionKi6.3 nMN/A caymanchem.com
Permeabilized CellsCellular InhibitionIC5029 nMSW620 oup.combpsbioscience.commedchemexpress.comselleckchem.combpsbioscience.com
Intact CellsCellular InhibitionIC5014 nMSW620 oup.combpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.combpsbioscience.com
Intact CellsCellular Inhibition% Inhibition> 85%A549 (at 0.4 µM) oup.combpsbioscience.comselleckchem.combpsbioscience.com

Selectivity Profile of this compound as a PARP Inhibitor

This compound is recognized as a potent and selective inhibitor of PARP1. stemcell.combpsbioscience.comselleckchem.com While it is a potent inhibitor of PARP1 with a Ki of <5 nM oup.combpsbioscience.commedchemexpress.comselleckchem.com, some sources indicate it is also a potent inhibitor of PARP2. selleckchem.com However, it does not inhibit PARG (Poly(ADP-ribose) glycohydrolase). selleckchem.com

Compared to other PARP inhibitors, this compound was one of the early high-potency PARP-1 inhibitors developed. selleckchem.com Its potency against PARP1 is significantly higher than that of the benzamide (B126) class of PARP inhibitors. bpsbioscience.comselleckchem.combpsbioscience.comselleckchem.com

Research using a cellular target engagement assay (CeTEAM) has indicated that this compound shows robust binding to both PARP1 and PARP2 in cells, with reported binding affinities (EC50) of 10.7 nM for PARP1 and 5.3 nM for PARP2. biorxiv.org This suggests that while potent against PARP1, this compound may not be highly selective between PARP1 and PARP2 in a cellular context according to this specific assay. biorxiv.org However, earlier descriptions characterize it primarily as a potent PARP-1 inhibitor. stemcell.combpsbioscience.commedchemexpress.comselleckchem.com

The selectivity profile is important as it relates to the mechanism of action and potential off-target effects. At concentrations that effectively inhibit PARP-1 activity and enhance the effects of DNA-damaging agents, this compound has been shown not to significantly impact global gene expression or cell proliferation, suggesting a degree of specificity for PARP-1 mediated processes at these concentrations. oup.combpsbioscience.comselleckchem.combpsbioscience.com

Mechanistic Insights into Ag14361 Action at the Molecular and Cellular Level

Direct Molecular Interactions and Binding Characteristics of AG14361 with PARP1

This compound functions as a potent inhibitor of PARP1. In cell-free assays, it exhibits a Ki value of < 5 nM for PARP1 selleckchem.combpsbioscience.com. This indicates a high affinity for the enzyme. In cellular contexts, the IC50 values for inhibiting PARP1 activity in permeabilized and intact SW620 cells are reported as 29 nM and 14 nM, respectively bpsbioscience.commedchemexpress.combpsbioscience.com. These values are significantly lower than the concentrations required to inhibit cell proliferation, suggesting that PARP1 inhibition is a primary effect of this compound at lower concentrations selleckchem.combpsbioscience.com. This compound is reported to be at least 1000-fold more potent than benzamide-based PARP inhibitors selleckchem.combpsbioscience.combpsbioscience.com.

Crystallographic analysis of this compound bound to the catalytic domain of chicken PARP-1 has provided insights into its binding characteristics. The tricyclic ring system of this compound is situated within a pocket formed by specific amino acid residues including Trp861, His862, Gly863, Tyr896, Phe897, Ala898, Lys903, Ser904, Tyr907, and Glu988 selleckchem.com. Key interactions include important hydrogen bonds with Ser904 and Gly863, as well as a water-mediated hydrogen bond with Glu988 selleckchem.com. This compound competes with NAD+ for binding to the catalytic site of PARP1, thereby inhibiting the enzyme's activity stemcell.com.

Impact of this compound on Cellular Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Homeostasis

PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate for the synthesis of poly(ADP-ribose) (PAR) chains actanaturae.runih.govumw.edu.pl. Excessive activation of PARP1 can lead to a significant depletion of cellular NAD+ levels plos.org. As a PARP1 inhibitor, this compound can influence cellular NAD+ homeostasis by preventing the consumption of NAD+ by PARP1.

Studies have shown that PARP-1 activation following exposure to DNA alkylating agents like N-methyl-N'-nitro-N'-nitrosoguanine (MNNG) induces massive PAR formation and a decrease in NAD+ levels plos.orgplos.org. In the presence of this compound, PAR synthesis is prevented, and while NAD+ depletion is only partially prevented, it suggests that this compound's inhibition of PARP1 can help preserve NAD+ levels under conditions of PARP1 activation plos.orgplos.org. Maintaining NAD+ levels is crucial for various cellular processes, including energy production, DNA repair, and cell survival nih.govresearchgate.net.

Influence of this compound on Gene Expression Profiles and Cell Proliferation

The effect of this compound on gene expression appears to be concentration-dependent and related to its PARP1 inhibitory activity. At low concentrations (e.g., 0.4 μM), which are sufficient to inhibit cellular PARP1 activity by over 85%, this compound does not substantially alter gene expression profiles or affect cell proliferation selleckchem.combpsbioscience.combpsbioscience.comoup.com. A 17-hour exposure of A549 cells to 0.4 μM this compound, for instance, did not change the expression of a large panel of genes selleckchem.combpsbioscience.combpsbioscience.com. This suggests that at concentrations primarily targeting PARP1 catalytic activity, this compound's effects are specific to PARP1 inhibition selleckchem.combpsbioscience.combpsbioscience.com.

However, at higher, growth-inhibitory concentrations, this compound does affect gene expression selleckchem.combpsbioscience.combpsbioscience.com. These effects at higher concentrations are not likely solely attributed to PARP1 inhibition, as cell proliferation is affected similarly in PARP-1-deficient and PARP-1-proficient cells at these concentrations selleckchem.combpsbioscience.combpsbioscience.comoup.com.

This compound inhibits the proliferation of various human cancer cells, including A549, LoVo, and SW620 cells, with reported GI50 values of 14 μM, 11.2 μM, and 20 μM, respectively medchemexpress.combpsbioscience.com. It also suppresses breast cancer cells (92 J-wt-BRCA1 and 92 J-sh-BRCA1) with IC50 values of 17 μM and 25 μM medchemexpress.com.

The following table summarizes the growth inhibition data for this compound in various cell lines:

Cell LineAssay TypeGI50 (μM) or IC50 (μM)Reference
A549Growth Inhibition14 μM (GI50) medchemexpress.combpsbioscience.com
LoVoGrowth Inhibition11.2 μM (GI50) selleckchem.commedchemexpress.com
SW620Growth Inhibition20 μM (GI50) medchemexpress.combpsbioscience.com
SW620 (permeabilized)PARP1 Activity0.029 μM (IC50) bpsbioscience.commedchemexpress.combpsbioscience.com
SW620 (intact)PARP1 Activity0.014 μM (IC50) bpsbioscience.commedchemexpress.combpsbioscience.com
92 J-wt-BRCA1Growth Inhibition17 μM (IC50) medchemexpress.com
92 J-sh-BRCA1Growth Inhibition25 μM (IC50) medchemexpress.com
PARP1+/+ MEFsGrowth Inhibition66 μM (GI50) caymanchem.com
PARP1-/- MEFsGrowth Inhibition65 μM (GI50) caymanchem.com

This compound-Mediated Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to induce apoptosis and cause cell cycle abnormalities medchemexpress.com. Studies have demonstrated that this compound can induce caspase 3/7 activation, which is a key marker of apoptosis medchemexpress.comnih.gov. In breast cancer cell lines, this compound increased caspase-3 activity, and this effect correlated with enhanced cell killing, particularly following exposure to ionizing radiation nih.govresearchgate.net. The induction of apoptosis by this compound appears to be p53-independent in certain cell lines nih.gov.

Regarding cell cycle modulation, this compound treatment has been observed to affect cell cycle distribution. In 92 J cells, treatment with this compound led to a marked increase in the proportion of cells in the G1 phase at earlier time points (e.g., 12 hours), with a corresponding decrease in the S and G2 phases nih.govresearchgate.net. Over longer periods (12 to 48 hours), there was a gradual decrease in the G1 fraction and an increase in the G2 phase, while the S phase showed a more dramatic reduction at 48 hours nih.govresearchgate.net. This modulation of the cell cycle is consistent with the observed reduction in cell proliferation caused by this compound nih.gov.

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling by this compound

Emerging evidence suggests a role for PARP1 in the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor involved in regulating genes related to apoptosis, cell proliferation, and inflammation nih.govresearchgate.netfrontiersin.orgfrontiersin.org. This compound has been shown to inhibit NF-κB signaling medchemexpress.comnih.govresearchgate.netbiocrick.com.

Research using breast cancer cell lines with constitutive NF-κB expression demonstrated that this compound successfully suppressed the expression of a luciferase reporter gene activated by ionizing radiation, indicating an inhibition of NF-κB-dependent transcription nih.govfrontiersin.orgfrontiersin.org. This effect was also observed in mouse embryonic fibroblasts, irrespective of their PARP-1 or NF-κB p65 expression, suggesting that PARP-1 is a key mediator of radiation-driven NF-κB activation nih.govfrontiersin.orgfrontiersin.org. The potentiation of radiation-mediated cytotoxicity by this compound treatment is thought to result, at least in part, from NF-κB inhibition nih.govresearchgate.netfrontiersin.orgfrontiersin.org.

While this compound inhibited IR-induced NF-κB dependent transcription, it did not affect the degradation of IκBα or the nuclear translocation of p50 or p65 in breast cancer cell lines, suggesting its action might be at a step subsequent to nuclear translocation but prior to transcriptional activation nih.gov. Studies have also indicated that PARP-1 inhibition by this compound can prevent TNF-α dependent NF-κB activation, leading to reduced expression of pro-proliferative genes and promoting TNF-α induced apoptosis in certain cancer cell lines aacrjournals.org.

The following table summarizes the observed effects of this compound on NF-κB signaling:

Cellular EffectObservationReference
Inhibition of NF-κB signalingObserved in various cancer cell lines medchemexpress.comnih.govresearchgate.netbiocrick.com
Suppression of radiation-induced NF-κB transcriptionReduced expression of NF-κB-dependent reporter gene nih.govfrontiersin.orgfrontiersin.org
Potentiation of radiation cytotoxicityLinked to NF-κB inhibition nih.govresearchgate.netfrontiersin.orgfrontiersin.org
No effect on IκBα degradation or p50/p65 translocationObserved in breast cancer cell lines following IR nih.gov
Prevention of TNF-α dependent NF-κB activationReduced expression of pro-proliferative genes, promoted apoptosis aacrjournals.org

Ag14361 in Dna Damage Response and Repair Pathway Modulation

AG14361 Effects on DNA Strand Break Persistence and Rejoining

PARP1 plays a critical role in the repair of DNA SSBs, which can arise from various sources, including the activity of topoisomerase I or as intermediates in the BER pathway aacrjournals.orgnih.govonlinescientificresearch.com. Inhibition of PARP1 by this compound leads to the persistence of these SSBs nih.gov.

Studies have shown that this compound increases the persistence of camptothecin-induced DNA single-strand breaks caymanchem.commedchemexpress.comaacrjournals.orgnih.gov. For instance, co-exposure to this compound for 16 hours increased camptothecin-induced DNA single-strand breaks 1.2- to 2.4-fold in K562 cells aacrjournals.org. This retarded repair of DNA following camptothecin (B557342) removal, resulting in a 62% inhibition of repair 10 minutes after camptothecin removal aacrjournals.orgnih.gov. The increased persistence of SSBs is a key mechanism by which this compound sensitizes cells to DNA-damaging agents caymanchem.comaacrjournals.orgnih.gov.

Role of this compound in Base Excision Repair (BER) Pathway Inhibition

The Base Excision Repair (BER) pathway is a primary mechanism for repairing small DNA lesions and single-strand breaks nih.govonlinescientificresearch.comucl.ac.uk. PARP1 is a key player in initiating BER by detecting and binding to DNA breaks nih.govonlinescientificresearch.com. This compound inhibits PARP1 activity, thereby disrupting the BER pathway aacrjournals.orgucl.ac.uk.

The disruption of BER by PARP inhibition leads to the accumulation of SSBs. If these persistent SSBs are encountered by replication forks during DNA synthesis, they can be converted into more deleterious double-strand breaks (DSBs) nih.govonlinescientificresearch.comresearchgate.net.

Interplay of this compound with Homologous Recombination (HR) Deficiency

Homologous Recombination (HR) is a high-fidelity DNA repair pathway primarily responsible for repairing DNA double-strand breaks (DSBs) nih.govonlinescientificresearch.comucl.ac.uk. A deficiency in HR, often due to mutations in genes like BRCA1 and BRCA2, impairs a cell's ability to repair DSBs effectively nih.govucl.ac.ukresearchgate.netmedsci.org.

The interplay between PARP inhibition by this compound and HR deficiency is a critical aspect of its biological activity, particularly in the context of synthetic lethality nih.govmedsci.orgcancernetwork.compnas.orgnih.govnih.gov. When PARP is inhibited, the accumulation of SSBs leads to DSBs during replication nih.govonlinescientificresearch.comresearchgate.net. In cells with functional HR, these DSBs can be repaired nih.govonlinescientificresearch.com. However, in HR-deficient cells, the impaired HR pathway cannot effectively repair these accumulated DSBs, leading to chromosomal instability and cell death nih.govonlinescientificresearch.comresearchgate.netmedsci.orgbiorxiv.org.

Synthetic Lethality in BRCA1/2 Deficient Cellular Models by this compound

The concept of synthetic lethality describes a situation where the inactivation of two genes or pathways is lethal to a cell, while the inactivation of either alone is not cancernetwork.compnas.orgnih.gov. The relationship between PARP inhibition and BRCA1/2 deficiency is a classic example of synthetic lethality nih.govmedsci.orgcancernetwork.compnas.orgnih.govnih.gov.

Numerous studies have demonstrated that BRCA1- or BRCA2-deficient cells are exquisitely sensitive to PARP inhibitors, including this compound nih.govmedsci.orgcancernetwork.compnas.orgnih.govnih.gov. For instance, BRCA2-deficient cell lines like V-C8 exhibited extreme sensitivity to this compound compared to BRCA2 wild-type control cells nih.govmedsci.orgcancernetwork.comnih.gov. Similarly, BRCA1-deficient cell lines have been shown to be much more sensitive to this compound than BRCA1+/+ tumor cells in clonogenic assays medsci.orgnih.gov. This heightened sensitivity is often reported as a significant fold difference in cytotoxicity or growth inhibition between deficient and proficient cells pnas.orgnih.gov.

Data from various studies highlight this differential sensitivity:

Cell Line Status (BRCA1/2)This compound SensitivityFold Sensitivity Difference (vs Proficient)Source
BRCA2-deficient (V-C8)Extremely sensitiveNot explicitly quantified as fold, but described as profound cytotoxicity nih.govmedsci.orgcancernetwork.comnih.gov
BRCA1-/- ES cellsHighly selectiveMajority killed at 0.01 µM, no survival at 1 µM, compared to lesser inhibition in +/+ and +/- cells nih.gov
BRCA1-/- tumor cellsMore sensitiveAbout 8-fold difference in survival rate at 0.1 and 1 µM (compared to BRCA1+/+ tumor cells) nih.gov
BRCA1-/- or BRCA2-/-Hypersensitive60- to 1,000-fold greater sensitivity compared to BRCA+/+ cells pnas.org
BRCA2-deficient20 times more sensitive20-fold compared to parental/corrected cells nih.gov

This synthetic lethality provides a molecular basis for targeting cancers with HR deficiencies using PARP inhibitors like this compound nih.govmedsci.orgcancernetwork.compnas.orgnih.gov.

This compound Effects on BRCA1/2-Proficient Cellular Models

While this compound exhibits potent effects in BRCA1/2-deficient cells due to synthetic lethality, its impact on BRCA1/2-proficient cells is generally less pronounced nih.govmedsci.orgpnas.orgnih.gov. In cells with intact HR pathways, the DSBs that arise from persistent SSBs due to PARP inhibition can still be effectively repaired by HR nih.govonlinescientificresearch.com.

Studies have shown that BRCA1+/+ or BRCA2-expressing cells are relatively less sensitive or non-responsive to this compound treatment compared to their deficient counterparts nih.govmedsci.orgcancernetwork.compnas.orgnih.gov. For instance, BRCA2-expressing V79 cells were not significantly affected by this compound, in contrast to the profound cytotoxicity observed in BRCA2-deficient V-C8 cells nih.govcancernetwork.com. Similarly, BRCA1+/+ tumor cells were less sensitive to this compound than BRCA1-/- tumor cells medsci.orgnih.gov.

However, it's important to note that while the specificity for BRCA1/2-deficient cells is a hallmark of PARP inhibitors, this compound can still exhibit some level of growth inhibition or sensitization to other agents in proficient cells, particularly at higher concentrations or in combination therapies caymanchem.commedchemexpress.comnih.gov. For example, this compound at higher concentrations inhibited the survival of BRCA1+/+ and BRCA1+/- ES cells, albeit to a lesser degree than BRCA1-/- cells nih.gov. This compound has also been shown to potentiate the effects of topoisomerase I poisons in PARP-1+/+ primary embryonic fibroblasts by greater than three-fold caymanchem.com.

Interaction with Non-Homologous End Joining (NHEJ) Pathway

Non-Homologous End Joining (NHEJ) is another major pathway for repairing DNA double-strand breaks, particularly important in G1 phase of the cell cycle onlinescientificresearch.comucl.ac.uk. Unlike HR, NHEJ is an error-prone pathway onlinescientificresearch.com.

While PARP1 is primarily involved in BER and its inhibition leads to DSBs that are typically repaired by HR, there can be interactions with the NHEJ pathway. Some research suggests that in the absence of HR, cells may become more reliant on the error-prone NHEJ pathway to repair DSBs resulting from PARP inhibition onlinescientificresearch.com. This reliance on NHEJ in the context of HR deficiency and PARP inhibition can potentially lead to increased chromosomal aberrations and cell death onlinescientificresearch.com.

Preclinical Therapeutic Efficacy of Ag14361 in Cancer Models

Chemosensitization by AG14361 in Diverse Cancer Cell Lines and Xenografts

This compound has demonstrated significant chemosensitizing activity across a range of cancer types and in combination with different classes of DNA-damaging agents. This effect is largely attributed to its inhibition of PARP-1, which plays a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks induced by many chemotherapeutic drugs. By inhibiting PARP-1, this compound impedes this repair process, leading to an accumulation of DNA damage that enhances the cytotoxic effects of co-administered agents.

Enhancement of Topoisomerase I Poison Efficacy (e.g., Camptothecin (B557342), Topotecan (B1662842), Irinotecan)

Preclinical studies have shown that this compound enhances the efficacy of topoisomerase I poisons, such as camptothecin, topotecan, and irinotecan (B1672180). Topoisomerase I inhibitors stabilize the DNA-topoisomerase I cleavage complex, leading to single-strand breaks. PARP-1 is involved in the repair of these breaks. gibsononcology.comaacrjournals.orgnih.gov Inhibition of PARP-1 by this compound increases the persistence of these DNA strand breaks, thereby augmenting the cytotoxicity of topoisomerase I poisons. aacrjournals.org

In human leukemia K562 cells, this compound caused a 2-fold sensitization to camptothecin-induced cytotoxicity. aacrjournals.org Studies using PARP-1+/+ and PARP-1-/- mouse embryonic fibroblasts demonstrated that this compound caused a greater than 3-fold sensitization of PARP-1+/+ cells to topotecan, while the sensitization was less than 1.4-fold in PARP-1-/- cells, indicating a PARP-1-mediated effect. aacrjournals.org this compound also increased the antiproliferative activity of topotecan in LoVo cells by 1.6-fold. oup.comnih.gov In vivo, non-toxic doses of this compound increased the delay of LoVo xenograft growth induced by irinotecan by two- to threefold. oup.comnih.gov The addition of this compound increased the antitumor activity of irinotecan approximately twofold in both LoVo and SW620 xenografts. oup.com

Potentiation of DNA Alkylating Agent Activity (e.g., Temozolomide)

This compound has been shown to potentiate the activity of DNA alkylating agents like temozolomide (B1682018). Temozolomide induces DNA damage, including methyl adducts, which are primarily repaired by the BER pathway, where PARP-1 plays a significant role. nih.gov Inhibition of PARP-1 by this compound impairs this repair, leading to enhanced cytotoxicity.

This compound increased the antiproliferative activity of temozolomide in LoVo cells by 5.5-fold. oup.comnih.gov Importantly, this compound was effective in enhancing temozolomide activity in mismatch repair-deficient cells, overcoming the resistance typically conferred by mismatch repair deficiency. nih.gov In vivo, this compound at well-tolerated doses increased the antitumor activity of temozolomide threefold or more in LoVo xenograft tumors. oup.com The combination of this compound and temozolomide resulted in complete remission of SW620 xenograft tumors. oup.comnih.govcaymanchem.comnih.govaacrjournals.org This potentiation was observed despite this compound not increasing the antiproliferative effect of temozolomide in SW620 cells in vitro, suggesting potential in vivo factors like effects on the tumor microenvironment contributing to the enhanced activity. aacrjournals.orgaacrjournals.org

Effects with Antimetabolites (e.g., 5-Fluorouracil (B62378), Gemcitabine)

Studies investigating the combination of this compound with antimetabolites like 5-fluorouracil (5-FU) and gemcitabine (B846) have yielded varying results depending on the specific antimetabolite and cancer cell line.

In pancreatic cancer cell lines, this compound demonstrated a notable enhancement of 5-FU activity. In the BxPC-3 cell line, this compound enhanced 5-FU's ability to inhibit growth by over 6000-fold. onlinescientificresearch.comresearchgate.net The median enhancement of 5-FU by PARP inhibitors, including this compound, was reported as 22-fold. onlinescientificresearch.com This suggests a potential role for this compound in improving the efficacy of 5-FU-based chemotherapy in pancreatic cancer. onlinescientificresearch.com

Conversely, the combination of PARP inhibitors, including this compound, with gemcitabine was found to be antagonistic in pancreatic cancer cell lines, with the efficacy of gemcitabine being inhibited on average by 60%. researchgate.net

Chemosensitization in Specific Cancer Types:

This compound's chemosensitizing effects have been investigated in specific cancer types, with significant findings in colorectal and pancreatic cancer models.

Colorectal cancer cell lines LoVo and SW620 have been extensively used to evaluate this compound's chemosensitizing properties. oup.comnih.govaacrjournals.orgnih.govresearchgate.netnih.gov These models have shown this compound's ability to enhance the activity of both topoisomerase I poisons and DNA alkylating agents.

In LoVo cells, this compound increased the antiproliferative activity of temozolomide by 5.5-fold and topotecan by 1.6-fold. oup.comnih.gov In vivo, this compound increased the delay of LoVo xenograft growth induced by irinotecan or temozolomide by two- to threefold. oup.comnih.gov

In SW620 xenografts, the combination of this compound and temozolomide resulted in complete tumor regression. oup.comnih.govcaymanchem.comnih.govaacrjournals.org this compound also increased the antitumor activity of irinotecan approximately twofold in SW620 xenografts. oup.com

Cell Line/XenograftCombination PartnerEffect of this compound Combination (In vitro)Effect of this compound Combination (In vivo)Source
LoVo (cells)Temozolomide5.5-fold increase in antiproliferative activity- oup.comnih.gov
LoVo (cells)Topotecan1.6-fold increase in antiproliferative activity- oup.comnih.gov
LoVo (xenografts)Irinotecan-Two- to threefold increase in growth delay oup.comnih.gov
LoVo (xenografts)Temozolomide-Two- to threefold increase in growth delay oup.comnih.gov
SW620 (xenografts)TemozolomideNo increase in antiproliferative activity in vitroComplete regression oup.comnih.govaacrjournals.orgaacrjournals.org
SW620 (xenografts)Irinotecan-Approximately twofold increase in antitumor activity oup.com

Preclinical studies in human pancreatic cancer cell lines, including BxPC-3, CFPAC-1, and HPAC, have evaluated this compound's activity alone and in combination with standard chemotherapeutic agents. onlinescientificresearch.combiorxiv.orgresearchgate.net

This compound alone showed inhibitory effects on the growth of these cell lines, with IC50 values of 12.7 µM for BxPC-3, 14.3 µM for CFPAC-1, and 38.3 µM for HPAC. biorxiv.orgresearchgate.net

In combination studies, this compound significantly enhanced the efficacy of 5-FU in BxPC-3 cells, with over a 6000-fold enhancement in growth inhibition. onlinescientificresearch.comresearchgate.net However, combination with gemcitabine resulted in antagonistic effects. researchgate.net this compound also showed an average increase of 63-fold in sensitizing BxPC-3 and CFPAC cell lines to cisplatin (B142131). onlinescientificresearch.com

Pancreatic Cell LineThis compound IC50 (µM)Combination PartnerEffect of this compound CombinationSource
BxPC-312.75-Fluorouracil>6000-fold enhancement onlinescientificresearch.comresearchgate.netbiorxiv.orgresearchgate.net
BxPC-312.7GemcitabineAntagonistic researchgate.net
BxPC-312.7CisplatinAverage 63-fold enhancement onlinescientificresearch.com
CFPAC-114.35-FluorouracilEnhanced (median 22-fold for PARP inhibitors) onlinescientificresearch.comresearchgate.netbiorxiv.orgresearchgate.net
CFPAC-114.3GemcitabineAntagonistic researchgate.net
CFPAC-114.3CisplatinAverage 63-fold enhancement onlinescientificresearch.com
HPAC38.3Not specified- biorxiv.orgresearchgate.net

The preclinical data indicate that this compound, as a PARP-1 inhibitor, holds promise as a chemosensitizing agent in various cancer types, particularly in combination with topoisomerase I poisons and DNA alkylating agents. Its ability to overcome temozolomide resistance in mismatch repair-deficient cells and significantly enhance 5-FU activity in pancreatic cancer models highlights its potential in overcoming treatment resistance and improving therapeutic outcomes.

Breast Cancer Models

Studies in breast cancer models have investigated the efficacy of this compound, including in the context of BRCA1 status. This compound has shown the ability to enhance the activity of other agents in breast cancer cells. For instance, lestaurtinib (B1684606) has been shown to strongly enhance the activity of this compound on breast cancer cell growth both in vitro and in vivo, leading to increased apoptosis and reduced cell proliferation, irrespective of BRCA1 status. nih.gov This combination treatment resulted in the activation of caspase 3/7 and accumulation of cells in the G2 phase of the cell cycle. nih.gov this compound also inhibited NF-κB signaling, an effect further enhanced by lestaurtinib treatment. nih.gov

While this compound selectively killed BRCA1-deficient mouse embryonic stem (ES) cells with high efficiency, it did not preferentially kill BRCA1-deficient human breast cancer cells compared to BRCA1-proficient controls in some studies. nih.gov However, in clonogenic assays, BRCA1-deficient mouse mammary tumor cells (780 and 525) were found to be more sensitive to this compound treatment than BRCA1-proficient tumor cells (NEU), showing an approximately 8-fold difference in survival rate at certain concentrations. nih.gov In vivo experiments with mouse mammary tumors showed partial inhibition of tumor growth in both BRCA1-deficient and BRCA1-proficient allografts with high-dose this compound treatment, but no complete or partial remissions were observed. nih.gov In human breast cancer cell lines, this compound showed little to no specificity in inhibiting the growth of BRCA1-mutant cell lines (MDA-MB-231, HCC1937, and SUM1315MO2) compared to a BRCA1-proficient cell line (MCF-7). nih.gov

Comparative studies with other PARP inhibitors in human breast cancer cell lines indicated that this compound was more effective in inhibiting breast cancer growth than ABT888 and AZD2281. aacrjournals.org Non-BRCA1 triple-negative breast cancers were found to be at least as sensitive to PARP inhibition by this compound, ABT888, and AZD2281 as BRCA1-deficient breast cancers. aacrjournals.org

The average IC50 values for this compound against BRCA1-/- human breast cancer cell lines were reported as 20 µM, and for non-BRCA1 triple-negative breast cancer, they were 24 µM. aacrjournals.org These values were noted as significantly higher than previously published preclinical data using animal cell lines or human BRCA1 gene knockdowns. aacrjournals.org

Leukemia Cell Lines (K562)

In human chronic myelogenous leukemia K562 cells, this compound has been shown to enhance the effects of topoisomerase I poisons. aacrjournals.orgnih.gov Exposure of K562 cells to this compound for 16 hours caused a significant potentiation of camptothecin-induced growth inhibition and cytotoxicity. aacrjournals.orgnih.gov this compound caused a 2-fold sensitization to camptothecin-induced cytotoxicity in K562 cells. aacrjournals.orgnih.gov

Cell LineTreatmentGI50 (nmol/L) (16 hours)LC50 (nmol/L) (16 hours)
K562Camptothecin alone4.7 ± 0.44.86 ± 0.37
K562Camptothecin + 0.4 µmol/L this compound2.4 ± 0.12.77 ± 0.55

This sensitization was not due to this compound affecting the cellular activity of topoisomerase I, but rather by significantly retarding the repair of DNA following camptothecin removal, resulting in an increase in the net accumulation of camptothecin-induced DNA strand break levels. aacrjournals.orgnih.gov this compound significantly potentiated camptothecin-mediated cytotoxicity in DNA repair-deficient Chinese hamster ovary cells, except for base excision repair-deficient EM9 cells, suggesting the mechanism involves PARP-1-dependent base excision repair. aacrjournals.orgnih.gov

Lung Cancer Models (A549)

This compound has been investigated in lung cancer models, including the A549 non-small-cell lung carcinoma cell line. nih.govselleckchem.com At a concentration of 0.4 µM, this compound did not affect A549 cell growth or gene expression over a 17-hour exposure, while inhibiting cellular PARP-1 activity by over 85%. bpsbioscience.comselleckchem.com This indicates that the cellular effects at this concentration are specific to PARP-1 inhibition. bpsbioscience.com Higher concentrations of this compound can inhibit the proliferation of A549 cells, with a GI50 of 14 µM. medchemexpress.com

Recent research has also explored the role of PARP-1 in cancer-educated neutrophils promoting lung cancer progression and the potential for this compound to reverse this. nih.govcancerbiomed.org In murine lung cancer models, this compound intraperitoneal injection significantly inhibited lung cancer growth. nih.govcancerbiomed.org Blocking neutrophil PARP-1 by this compound attenuated neutrophil-induced tumor growth and depleted intratumoral neutrophil infiltration. nih.govcancerbiomed.org this compound was shown to decrease ALOX5 expression and MMP-9 production, eliminating neutrophil-mediated lung cancer cell invasion and in vivo tumor growth. nih.govcancerbiomed.org

Ewing Sarcoma Models

Preclinical studies have explored the potential of PARP inhibitors, including this compound, in Ewing sarcoma models. frontiersin.orgnih.gov Inhibition of PARP-1 in Ewing sarcomas can synergistically prolong and exacerbate radiation-induced DNA damage, promoting apoptotic death in an EWS-FLI1-dependent manner. frontiersin.org Combining 4 Gy radiation with PARP-1 inhibition reduced the growth of SK-N-MC xenograft tumors. frontiersin.org

While preclinical results in Ewing sarcoma have shown promise, clinical trials investigating PARP inhibitors in this cancer type have not demonstrated the anticipated response. nih.govpnas.orgacs.org

Radiosensitization by this compound in Cancer Models

This compound has been extensively studied for its ability to act as a radiosensitizer, enhancing the effectiveness of ionizing radiation in various cancer models. guidetopharmacology.orgportlandpress.commedscimonit.comoup.comselleckchem.comaacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.govmdpi.com This effect is primarily attributed to its inhibition of PARP-1, a key enzyme involved in DNA repair. portlandpress.commedscimonit.comamegroups.org

Enhancement of Ionizing Radiation Cytotoxicity

This compound has been shown to potentiate ionizing radiation (IR) cytotoxicity in various cancer cell lines, including breast cancer (ER+ and ER-) and colorectal cancer (LoVo and SW620). oup.comnih.govnih.govresearchgate.net At a concentration of 0.4 µM, this compound increased the activity of radiation therapy in vitro. oup.com

In breast cancer cell lines, this compound potentiated IR cytotoxicity, and this effect correlated with enhanced caspase-3 activity. nih.gov this compound sensitized p65+/+ cells but not p65-/- cells to IR, suggesting that this compound-mediated cell death is dependent on NF-κB function. nih.gov this compound sensitized both ER+ and ER- breast cancer cell lines to IR-induced cell killing, inhibited IR-induced XIAP expression, and increased caspase-3 activity. nih.gov

In LoVo colorectal cancer cells, this compound at 0.4 µM increased the antiproliferative activity of γ-radiation. oup.comnih.gov In vivo, non-toxic doses of this compound increased the delay of LoVo xenograft growth induced by x-irradiation by two- to threefold. oup.comnih.gov For instance, local tumor irradiation (2 Gy daily for 5 days) alone caused a 19-day tumor growth delay, which was extended to a 37-day delay in mice treated with this compound at 15 mg/kg before irradiation. oup.com

This compound treatment before irradiation statistically significantly increased the sensitivity to radiation therapy of mice bearing LoVo xenografts. selleckchem.comoup.com

Xenograft ModelTreatmentTumor Growth Delay (days)
LoVoX-irradiation alone (2 Gy daily for 5 days)19
LoVoX-irradiation (2 Gy daily for 5 days) + this compound (15 mg/kg)37

The potentiation of IR-induced cytotoxicity by this compound is mediated by the inhibition of PARP-1, as demonstrated by studies using PARP-1-deficient cells where this compound did not potentiate IR-induced cytotoxicity. nih.govresearchgate.netnih.gov

Inhibition of Potentially Lethal Damage Recovery (PLDR)

This compound has been shown to inhibit the recovery of cells from potentially lethal irradiation damage (PLDR). guidetopharmacology.orgportlandpress.comoup.com In LoVo cells, this compound at 0.4 µM inhibited recovery from potentially lethal γ-radiation damage by approximately 73%. oup.comnih.gov

Studies using PARP-1-deficient cell lines have further elucidated the role of PARP-1 in PLDR. researchgate.netnih.govncl.ac.uk PARP-1-deficient cell lines showed reduced PLDR compared to their proficient counterparts. researchgate.netnih.govncl.ac.uk this compound alone reduced PLDR approximately 3-fold in proficient cell lines. researchgate.netnih.gov Furthermore, the combination of this compound with a DNA-PK inhibitor (NU7026) completely abolished PLDR. researchgate.netnih.gov This indicates that PARP-1 plays a significant role in PLDR, and its inhibition by this compound contributes to increased radiosensitivity. jocpr.com

The ability of this compound to prevent IR-induced DNA double-strand break (DSB) repair correlates with its ability to potentiate cytotoxicity. researchgate.net this compound inhibited IR-induced DNA DSB rejoining. researchgate.net

Impact on Radiation-Induced NF-κB Activation

Studies have investigated the role of PARP-1, and consequently the effect of its inhibitor this compound, in the activation of the NF-κB signaling pathway following ionizing radiation (IR) nih.govfrontiersin.orgaacrjournals.orgnih.gov. NF-κB is a transcription factor that plays a role in regulating genes involved in apoptosis and cell proliferation, and its aberrant activation is observed in many tumors, contributing to radioresistance nih.govfrontiersin.org.

Research using breast cancer cell lines and mouse embryonic fibroblasts (MEFs) has shown that while this compound did not affect the IR-induced degradation of IκBα or the nuclear translocation of p50 or p65 subunits of NF-κB, it effectively inhibited IR-induced NF-κB dependent transcription of a reporter gene nih.govnih.gov. Similarly, in PARP-1-deficient MEFs, IR-induced nuclear translocation of p50 and p65 occurred normally, but κB binding and transcriptional activation were absent nih.govnih.gov. These findings suggest that PARP-1 activity is crucial for the transcriptional activation function of NF-κB following IR, rather than its initial translocation to the nucleus nih.govnih.gov.

Furthermore, this compound was found to sensitize breast cancer cell lines to IR-induced cell killing, inhibit the expression of XIAP (an anti-apoptotic protein regulated by NF-κB), and increase caspase-3 activity nih.govnih.gov. This radiosensitizing effect of this compound was dependent on NF-κB function, as this compound sensitized p65 proficient cells to IR but not p65 deficient cells nih.govnih.gov. These data indicate that the potentiation of IR-induced cytotoxicity by this compound is mediated, at least in part, through the inhibition of NF-κB activation nih.govnih.gov.

This compound Activity in Mismatch Repair (MMR)-Deficient and -Proficient Cells

Mismatch repair (MMR) deficiency is a mechanism that can confer resistance to certain DNA-damaging agents, such as temozolomide nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.org. Studies have examined the activity of this compound in cancer cells with varying MMR status to understand its potential in overcoming such resistance nih.govaacrjournals.orgresearchgate.net.

Research using matched pairs of MMR-proficient and -deficient cell lines demonstrated that this compound enhanced the activity of temozolomide in both types of cells nih.govaacrjournals.orgresearchgate.net. However, this enhancement was more pronounced in MMR-deficient cells compared to their MMR-proficient counterparts nih.govaacrjournals.orgresearchgate.net.

Specifically, this compound enhanced temozolomide activity in MMR-proficient cells by 1.5 to 3.3-fold nih.govaacrjournals.orgresearchgate.net. In contrast, in MMR-deficient cells, this compound resulted in a higher potentiation of temozolomide activity, ranging from 3.7 to 5.2-fold nih.govaacrjournals.orgresearchgate.net. This differential effect suggests that this compound is more effective at overcoming temozolomide resistance in MMR-deficient settings nih.govaacrjournals.orgresearchgate.net.

Interactive Table 1: Potentiation of Temozolomide Activity by this compound in MMR-Proficient and -Deficient Cells

Cell TypePotentiation Fold (Range)
MMR-Proficient1.5 - 3.3
MMR-Deficient3.7 - 5.2

*Data derived from search results nih.govaacrjournals.orgresearchgate.net.

The enhanced effect of this compound in MMR-deficient cells was not attributed to differences in PARP-1 activity or its inhibition by this compound between the cell types, nor was it due to differences in DNA strand breaks induced by the combination treatment nih.govaacrjournals.org.

Reversal of Temozolomide Resistance in MMR-Deficient Cells by this compound

Temozolomide (TMZ) is a DNA-methylating agent used in the treatment of certain cancers, but its efficacy can be limited by mechanisms of resistance, including MMR deficiency nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.org. MMR-deficient cells are often resistant to the cytotoxic effects of temozolomide because they fail to recognize and process the O6-methylguanine DNA adducts induced by the drug, which would normally lead to futile repair cycles and cell death in MMR-proficient cells nih.govaacrjournals.org.

Preclinical studies have demonstrated that this compound, a PARP-1 inhibitor, can reverse temozolomide resistance in MMR-deficient cells nih.govaacrjournals.orgnih.govresearchgate.net. As noted earlier, this compound significantly enhanced temozolomide activity, with a more pronounced effect in MMR-deficient cell lines compared to MMR-proficient ones nih.govaacrjournals.orgresearchgate.net. This potentiation in MMR-deficient cells was sufficient to overcome their inherent resistance to temozolomide nih.govaacrjournals.orgresearchgate.net.

In vivo studies using xenograft models have supported these in vitro findings. For example, the combination of this compound and temozolomide has been shown to cause complete regression of SW620 xenograft tumors, and this compound increased the activity of temozolomide in MMR-deficient LoVo cells in vivo oup.com. Another study in a DNA mismatch repair-deficient malignant glioma xenograft model showed that PARP-1 inhibition reversed temozolomide resistance and extended tumor growth delay nih.govaacrjournals.org.

Pharmacological and Pharmacodynamic Studies of Ag14361

Tumor Retention and Concentration Profiles of AG14361

Studies in mice bearing human tumor xenografts have provided insights into the tumor retention and concentration profiles of this compound. Following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream and distributed to various tissues, including the tumor and liver, with lower concentrations detected in the brain selleckchem.com.

Data from LoVo and SW620 xenograft models indicate that this compound is retained in tumor tissue over time. Tissue-to-plasma concentration ratios suggest this retention selleckchem.com. Tumor concentrations of this compound have been observed to reach levels exceeding 15 µM for at least 2 hours selleckchem.com. This sustained concentration in the tumor is considered sufficient to inhibit PARP1 activity in vitro selleckchem.com.

Xenograft ModelAdministration RouteDose (mg/kg)Observed Tumor ConcentrationDuration at ≥ 15 µM
LoVoIntraperitoneal50Detectable, retained over time ≥ 2 hours
SW620Intraperitoneal50Detectable, retained over time ≥ 2 hours
SW620Intraperitoneal10Detectable, retained over time selleckchem.comAt least 4 hours selleckchem.com

Correlation between this compound Concentration and Tumor PARP1 Inhibition

A direct correlation has been observed between the concentration of this compound in tumor tissue and the inhibition of tumor PARP1 activity selleckchem.com. Pharmacodynamic assays in SW620 xenografts demonstrated that administration of this compound at 10 mg/kg intraperitoneally resulted in greater than 75% inhibition of PARP1 activity in tumor homogenates for at least 4 hours selleckchem.com. This level of inhibition is consistent with the sustained concentration of this compound observed in the tumor tissue selleckchem.com.

Research indicates that this compound is a potent inhibitor of purified full-length human PARP1, with a Ki of <5 nM . In cellular contexts, the IC50 for this compound was found to be 29 nM in permeabilized SW620 cells and 14 nM in intact SW620 cells . Studies using a concentration of 0.4 µM this compound, which inhibits cellular PARP1 activity by more than 85%, showed specific effects related to PARP1 inhibition, such as increased antiproliferative activity in combination with other agents selleckchem.com. Higher concentrations of this compound can affect gene expression and cell proliferation, but these effects are not solely attributed to PARP1 inhibition selleckchem.com.

Assay TypeCell Line / EnzymeThis compound Potency (Ki or IC50)Observed PARP1 Inhibition
Cell-free assayPurified human PARP1<5 nM (Ki) selleckchem.com>85% at 0.4 µM (cellular) selleckchem.com
Permeabilized cellsSW62029 nM (IC50) selleckchem.com>75% for ≥ 4 hours (in vivo tumor) selleckchem.com
Intact cellsSW62014 nM (IC50) selleckchem.comConsistent with tumor concentration selleckchem.com

Vascular Effects and Tumor Perfusion Modulation by this compound

Beyond its direct inhibition of PARP1, this compound has been shown to exert effects on tumor vasculature and modulate tumor perfusion oup.comresearchgate.netnih.govaacrjournals.org. These vasoactive properties are considered potentially contributory factors to its ability to enhance the efficacy of chemotherapy and radiotherapy oup.comresearchgate.netnih.gov.

Studies have demonstrated that this compound can cause vasodilation of pre-constricted rat arteries ex vivo researchgate.netnih.gov. In vivo investigations using fluorescent markers of vascular perfusion in xenograft models have shown that this compound statistically significantly reduces the "mismatch" of vessels, which is indicative of improved blood flow oup.com. Specifically, in control SW620 tumors, intermittent blood flow resulted in a significant mismatch of vessels stained with different dyes oup.com. Pretreatment with this compound statistically significantly reduced this mismatch, maintaining blood flow in a higher percentage of vessels compared to control tumors oup.com. This suggests that this compound increases blood flow in xenografts, potentially leading to increased drug delivery and improved oxygenation within the tumor microenvironment oup.comresearchgate.netnih.govaacrjournals.orgoaepublish.com. Improved tumor oxygenation can be particularly relevant in enhancing the effectiveness of radiotherapy, as hypoxic regions within tumors are often radioresistant nih.govaacrjournals.orgoaepublish.com.

Model SystemObservationSignificance
Pre-constricted rat arteriesVasodilation ex vivo researchgate.netnih.govDirect effect on blood vessel smooth muscle researchgate.net
SW620 xenograftsReduced vessel "mismatch" in vivo oup.comImproved blood flow and perfusion oup.com
Tumor xenograftsIncreased blood flow and potential oxygenation oup.comresearchgate.netnih.govaacrjournals.orgoaepublish.comMay enhance drug delivery and radiosensitivity oup.comresearchgate.netnih.govaacrjournals.orgoaepublish.com

Combination Therapeutic Strategies Involving Ag14361

Co-administration with Chemotherapeutic Agents: Synergistic Interactions

AG14361 has shown synergistic interactions when co-administered with several chemotherapeutic agents, particularly those that induce DNA damage. By inhibiting PARP-1, this compound can impair the repair of DNA single-strand breaks (SSBs) caused by these agents, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. nih.govactanaturae.ru

Studies have demonstrated that this compound enhances the activity of DNA alkylating agents like temozolomide (B1682018). oup.comnih.govnih.gov In mismatch repair (MMR)-deficient cells, which are often resistant to temozolomide, this compound was found to be particularly effective in restoring sensitivity, showing a 3.7 to 5.2-fold potentiation of temozolomide activity. nih.gov In MMR-proficient cells, the potentiation ranged from 1.5 to 3.3-fold. nih.gov In vivo studies using SW620 xenografts showed that the combination of this compound and temozolomide resulted in complete tumor regression. caymanchem.comoup.comnih.govmdpi.com

This compound also enhances the effects of topoisomerase I (Topo I) poisons such as topotecan (B1662842) and irinotecan (B1672180). caymanchem.comoup.comnih.govnih.govmedchemexpress.com Topo I inhibitors induce SSBs, and PARP-1 is involved in their repair. nih.gov By inhibiting PARP-1, this compound increases the persistence of these DNA strand breaks, leading to enhanced cytotoxicity. bpsbioscience.comcaymanchem.comnih.govmedchemexpress.comaacrjournals.org In LoVo cells, this compound increased the antiproliferative activity of topotecan by 1.6-fold. oup.comnih.gov Studies using PARP-1+/+ and PARP-1-/- mouse embryonic fibroblasts showed that this compound caused a greater than 3-fold sensitization to topotecan in PARP-1+/+ cells compared to less than 1.4-fold in PARP-1-/- cells, indicating a PARP-1-mediated mechanism. nih.govaacrjournals.org In human leukemia K562 cells, this compound caused a 2-fold sensitization to camptothecin-induced cytotoxicity. nih.gov

In pancreatic cancer cell lines, this compound has shown significant enhancement of the effects of cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU). onlinescientificresearch.combiorxiv.org In BXPC-3 and CFPAC cell lines, this compound sensitized the cells to cisplatin, with an average increase in sensitivity of up to 63-fold in some cases. onlinescientificresearch.combiorxiv.org The enhancement of 5-FU activity by this compound was even more pronounced, with over a 6000-fold increase in the ability to inhibit growth in the BXPC-3 cell line. onlinescientificresearch.combiorxiv.org

The following table summarizes some of the synergistic interactions observed with this compound and chemotherapeutic agents:

Chemotherapeutic AgentCell Lines/ModelsObserved EffectFold Enhancement (where specified)Source
TemozolomideLoVo, A549, SW620 cellsIncreased antiproliferative activity5.5-fold (LoVo), 2.1-2.3-fold (A549) oup.comnih.gov
MMR-deficient cellsOvercame resistance, enhanced activity3.7-5.2-fold nih.gov
SW620 xenograftsComplete tumor regression- caymanchem.comoup.comnih.govmdpi.com
TopotecanLoVo cellsIncreased antiproliferative activity1.6-fold oup.comnih.gov
PARP-1+/+ fibroblastsSensitization to growth inhibition>3-fold nih.govaacrjournals.org
IrinotecanLoVo xenograftsIncreased tumor growth delayTwo- to threefold oup.comnih.gov
Camptothecin (B557342)K562 cellsSensitization to cytotoxicity2-fold nih.gov
CisplatinBXPC-3, CFPAC pancreatic cellsSensitizationUp to 63-fold onlinescientificresearch.combiorxiv.org
5-FluorouracilBXPC-3 pancreatic cellsEnhanced growth inhibitionOver 6000-fold onlinescientificresearch.combiorxiv.org

Combination with Radiation Therapy: Mechanisms of Enhanced Sensitivity

This compound has also demonstrated significant potential as a radiosensitizer. bpsbioscience.comoup.comnih.govactanaturae.runih.govresearchgate.netfrontiersin.orgnih.gov PARP-1 is involved in the repair of DNA damage induced by ionizing radiation (IR), particularly SSBs and the repair of potentially lethal damage (PLD). oup.comnih.govactanaturae.runih.gov By inhibiting PARP-1, this compound can impede these repair processes, leading to an accumulation of unrepaired DNA damage and increased cell death following irradiation. nih.govnih.gov

In vitro studies have shown that this compound increases the activity of radiation therapy. oup.com In LoVo cells, this compound inhibited the recovery from potentially lethal gamma-radiation damage by 73%. oup.comnih.gov In vivo studies using LoVo xenografts demonstrated that this compound treatment before irradiation statistically significantly increased sensitivity to radiation therapy. bpsbioscience.comoup.com Local tumor irradiation (2 Gy daily for 5 days) alone caused a 19-day tumor growth delay, which was extended to a 37-day delay in mice treated with this compound. oup.comresearchgate.netfrontiersin.org This represents a two to threefold enhancement of tumor growth delay. oup.comnih.gov

The radiosensitizing effect of this compound is linked to its ability to inhibit DNA repair. nih.govnih.gov this compound has been shown to inhibit IR-induced DNA double-strand break repair and prevent single-strand break repair. nih.gov This inhibition of repair contributes to the increased cytotoxicity observed when this compound is combined with radiation. nih.gov

Dual Inhibition Strategies (e.g., with DNA-PK Inhibitors, Tyrosine Kinase Inhibitors)

Beyond combinations with conventional therapies, this compound has been explored in dual inhibition strategies targeting multiple DNA repair or signaling pathways.

Combining this compound with inhibitors of DNA-dependent protein kinase (DNA-PK), another key enzyme in DNA repair (specifically non-homologous end joining), has shown additive radiosensitization effects. nih.govnih.govresearchgate.net Studies using the DNA-PK inhibitor NU7026 and this compound demonstrated that while each inhibitor alone potentiated IR cytotoxicity, their combination resulted in additive potentiation. nih.govresearchgate.net For example, in PARP-1+/+ cells, the potentiation factor at 90% cell kill (PF90) for NU7026 alone was 1.51, for this compound alone was 1.37, and for the combination was 2.81. nih.govresearchgate.net This combination also completely abolished potentially lethal damage recovery and prevented a significant portion of IR-induced DNA DSB rejoining. nih.govnih.govresearchgate.net

This compound has also been investigated in combination with tyrosine kinase inhibitors (TKIs). A drug repurposing screen identified lestaurtinib (B1684606), a tyrosine kinase inhibitor, as a compound that amplifies the ability of this compound to kill breast cancer cells, regardless of their BRCA1 status. nih.govresearchgate.net This synergistic effect was observed both in vitro and in vivo, leading to a further delay in tumor progression and even complete tumor regression in some cases. nih.gov The mechanism for this synergy may involve the inhibition of NF-κB signaling by both this compound and lestaurtinib. nih.govresearchgate.net

The following table summarizes findings from dual inhibition strategies involving this compound:

Combination PartnerTarget Pathway/MoleculeObserved EffectSource
NU7026 (DNA-PK inhibitor)DNA-PKAdditive radiosensitization, abolished PLDR, inhibited DNA DSB repair nih.govnih.govresearchgate.net
Lestaurtinib (TKI)Tyrosine Kinase, NF-κBSynergistic killing of breast cancer cells, tumor regression nih.govresearchgate.net

Comparative Analysis with Other Parp Inhibitors

Relative Potency and Efficacy of AG14361 Versus Other PARP Inhibitors (e.g., Benzamides, NU1025, AG014699, Veliparib, Olaparib)

This compound is characterized by its high potency against PARP1. In cell-free assays, this compound demonstrates a Ki of <5 nM bpsbioscience.comselleckchem.com. This is significantly more potent than earlier generation PARP inhibitors like the benzamides, being at least 1000-fold more potent bpsbioscience.comselleckchem.com. For instance, 3-aminobenzamide (B1265367) (3AB), a benzamide (B126), showed less ability to inhibit the survival of embryonic stem (ES) cells compared to this compound in clonogenic assays nih.gov. The Ki for 3AB is reported as 500 nM, while NU1025 has a Ki of 50 nM, highlighting this compound's superior potency in enzymatic inhibition nih.govmedsci.org.

In cellular contexts, the IC50 for this compound is reported as 29 nM in permeabilized SW620 cells and 14 nM in intact SW620 cells bpsbioscience.comselleckchem.com. Comparisons in pancreatic cancer cell lines (CFPAC-1, BXPC-3, and HPAC) showed varying IC50 values for this compound, Veliparib, and Olaparib when used as single agents biorxiv.orgonlinescientificresearch.com. This compound generally exhibited lower IC50 values (14.3 μM in CFPAC-1, 12.7 μM in BXPC-3, and 38.3 μM in HPAC) compared to Veliparib (52.6 μM, 100.9 μM, 102.0 μM respectively) and Olaparib (79.5 μM, 184.8 μM, 200.2 μM respectively) in these cell lines, suggesting higher potency in this context biorxiv.orgonlinescientificresearch.com.

Data Table: Single-Agent IC50 Values (μM) in Pancreatic Cancer Cell Lines

CompoundCFPAC-1BXPC-3HPAC
This compound14.312.738.3
Veliparib52.6100.9102.0
Olaparib79.5184.8200.2

Efficacy in enhancing the effects of chemotherapy agents has also been studied. This compound has been shown to enhance the growth-inhibitory and cytotoxic effects of topoisomerase I poisons and increase the persistence of camptothecin-induced DNA single-strand breaks bpsbioscience.comselleckchem.com. In sporadic human pancreatic cancer cells, PARP inhibitors, including this compound, significantly enhanced the cytotoxicity of cisplatin (B142131) and 5-fluorouracil (B62378) biorxiv.orgonlinescientificresearch.com. Specifically, this compound led to an average increase of 63-fold in sensitivity to cisplatin in BXPC-3 and CFPAC cell lines, compared to a 1.4-fold increase with Olaparib onlinescientificresearch.com.

AG014699 (rucaparib), a related compound, was found to be more potent than this compound in some in vivo studies researchgate.net. While 10 mg/kg of this compound combined with temozolomide (B1682018) caused complete tumor regressions, 1 mg/kg of AG014699 was equally effective researchgate.net.

Differential Effects and Specificity of this compound Compared to Other PARP Inhibitors

This compound exhibits specificity for PARP1 inhibition bpsbioscience.comselleckchem.com. Studies using low concentrations (0.4 µM) of this compound in A549 cells showed inhibition of cellular PARP-1 activity by over 85% without significantly altering the expression of a large number of genes or affecting cell proliferation, indicating specificity for PARP-1 inhibition at this concentration bpsbioscience.comselleckchem.com. Higher concentrations that inhibit growth may have effects not solely related to PARP-1 inhibition bpsbioscience.comselleckchem.com.

In the context of BRCA deficiency, this compound has shown differential effects. It was found to be highly selective for BRCA1-deficient ES cells in some studies nih.govijbs.com. However, in human breast cancer cell lines, this compound showed little to no specificity in inhibiting BRCA1-mutant cells compared to BRCA1 wild-type cells nih.govijbs.com. In contrast, NU1025 and 3-aminobenzamide were reported to be relatively non-selective in ES cells nih.govijbs.com.

Studies comparing this compound and NU1025 in BRCA2-deficient cell lines (V-C8) demonstrated that both were profoundly cytotoxic, while not affecting BRCA2 wild-type cells medsci.orgcancernetwork.comacs.org. This suggests a shared differential sensitivity in the context of BRCA2 deficiency.

AG014699, while more potent in some in vivo settings, showed a vasoactive effect, increasing tumor perfusion, which could contribute to its chemosensitizing ability researchgate.netnih.gov. This compound also demonstrated an ability to increase transient perfusion of tumor xenografts by inhibiting spontaneous rhythmic tumor vasoconstriction nih.gov. However, AG014699 inhibited myosin light chain kinase at vasoactive concentrations, whereas this compound did not, suggesting potential differences in the mechanisms contributing to vasoactivity nih.gov.

In studies evaluating centrosome amplification in CHO-K1 cells, this compound induced abnormalities in the number of centromeres at a concentration of 5 μM, while NU1025 required 400 μM and 3-aminobenzamide required 7 mM to induce similar effects, highlighting differences in the concentrations required for certain cellular impacts mdpi.com.

Emerging Research Directions and Future Implications of Ag14361 Research

Investigation of Novel Combination Therapies

A significant area of research involves combining AG14361 with other therapeutic agents to enhance anti-tumor effects. Preclinical studies have demonstrated the potential of this compound to act as a chemosensitizer and radiosensitizer.

Studies have shown that this compound can increase the potency of DNA-damaging drugs such as temozolomide (B1682018), a methylating agent, and topotecan (B1662842) and irinotecan (B1672180), which are topoisomerase I inhibitors aacrjournals.orgnih.gov. In vitro studies indicated that co-treatment with this compound increased the potency of temozolomide and topotecan aacrjournals.org. For instance, this compound at 0.4 µM increased the antiproliferative activity of temozolomide in LoVo cells by 5.5-fold and topotecan by 1.6-fold nih.gov. In vivo studies using xenograft models showed that non-toxic doses of this compound increased the delay of tumor growth induced by irinotecan, x-irradiation, or temozolomide by two- to threefold nih.gov. The combination of this compound and temozolomide even led to complete regression of SW620 xenograft tumors nih.gov.

The mechanism behind this sensitization with topoisomerase I poisons appears to involve this compound increasing the persistence of DNA single-strand breaks aacrjournals.orgnih.gov. While this compound did not directly affect topoisomerase I activity, it significantly retarded the repair of DNA following camptothecin (B557342) removal, leading to an increased accumulation of DNA strand breaks aacrjournals.orgnih.gov. This potentiation is likely mediated through PARP-1-dependent base excision repair nih.gov.

This compound has also been investigated in combination with 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131) in pancreatic cancer cell lines. In the BXPC-3 cell line, this compound enhanced 5-FU's ability to inhibit growth by over 6000-fold onlinescientificresearch.com. The median enhancement of 5-FU by PARP inhibition was 22-fold onlinescientificresearch.com. This compound was also able to sensitize BXPC-3 and CFPAC cell lines to cisplatin, with an average increase ranging up to 63-fold onlinescientificresearch.com.

Furthermore, a drug repurposing screen identified lestaurtinib (B1684606), an inhibitor of receptor tyrosine kinases, as an agent that appears to sensitize both BRCA mutant and wild-type breast cancer cells to the effects of this compound guidetopharmacology.org.

Here is a summary of some combination therapy findings with this compound:

Combination AgentCell Line / ModelObserved EffectReference
TemozolomideLoVo cells (in vitro)Increased antiproliferative activity (5.5-fold) nih.gov
TemozolomideSW620 xenografts (in vivo)Complete tumor regression nih.gov
TopotecanLoVo cells (in vitro)Increased antiproliferative activity (1.6-fold) nih.gov
IrinotecanLoVo xenografts (in vivo)Increased tumor growth delay (two- to threefold) nih.gov
X-irradiationLoVo xenografts (in vivo)Increased tumor growth delay (two- to threefold) nih.gov
CamptothecinK562 cells (in vitro)Increased cytotoxicity (2-fold), increased persistence of DNA strand breaks aacrjournals.orgnih.gov
5-Fluorouracil (5-FU)BXPC-3 cells (in vitro)Enhanced growth inhibition (over 6000-fold) onlinescientificresearch.com
CisplatinBXPC-3, CFPAC cells (in vitro)Sensitization (up to 63-fold increase in sensitivity) onlinescientificresearch.com
LestaurtinibBreast cancer cells (in vitro)Sensitization to this compound effects guidetopharmacology.org

These findings highlight the potential of this compound in combination strategies, leveraging its PARP1 inhibitory activity to potentiate the effects of various DNA-damaging agents and potentially overcome resistance mechanisms.

Elucidation of Broader Biological Effects Beyond PARP1 Inhibition

While this compound is known as a potent PARP1 inhibitor, research also explores its potential broader biological effects. At low concentrations (e.g., 0.4 µM), this compound primarily inhibits cellular PARP-1 activity without significantly altering global gene expression or cell proliferation, suggesting specificity for PARP-1 at these levels bpsbioscience.com. However, at higher, growth-inhibitory concentrations, this compound can affect gene expression, although these effects may not be solely related to PARP-1 inhibition as they are observed equally in PARP-/- and PARP-1+/+ cells bpsbioscience.com.

Beyond its role in DNA repair, PARP1 has been implicated in other cellular processes, including inflammation. Studies investigating the anti-inflammatory effects of compounds like resveratrol (B1683913) (RSV) and nicotinamide (B372718) (NAM) have shown that a potent PARP1 inhibitor like this compound can abrogate certain anti-inflammatory effects mediated through PARP1 activation researchgate.net. Specifically, this compound treatment was shown to counteract NAM + RSV mediated AMPK activation, Bcl-6 induction, and COX-2 down-regulation, suggesting a role for PARP-1 in these pathways and indicating that this compound can influence these processes by inhibiting PARP1 researchgate.net.

This suggests that while the primary focus of this compound research has been on its impact on DNA repair and its implications for cancer therapy, there are also broader biological effects mediated through PARP1 inhibition that warrant further investigation.

Rational Design of Next-Generation PARP Inhibitors Based on this compound Insights

The development and study of this compound have contributed to the understanding of PARP1 inhibition and informed the rational design of subsequent PARP inhibitors. This compound was recognized as a high-potency PARP-1 inhibitor with specificity and in vivo activity, distinguishing it from some classical PARP-1 inhibitors that had limited clinical utility nih.gov. Its potency (Ki < 5 nM) was significantly higher than earlier inhibitors like benzamides bpsbioscience.com.

Insights gained from studying this compound's mechanism of action, particularly its ability to sensitize cells to DNA-damaging agents by affecting DNA repair, have been crucial. The concept of synthetic lethality, where inhibiting PARP in cells with existing DNA repair deficiencies (like BRCA mutations) leads to cell death, was supported by preclinical data using this compound and other early PARP inhibitors aacrjournals.orgjhoponline.com. These findings provided a strong rationale for the clinical evaluation of PARP inhibitors in tumors with specific DNA repair defects jhoponline.com.

While this compound itself is an experimental compound, the knowledge derived from its preclinical characterization has undoubtedly influenced the design and development of later-generation PARP inhibitors that have reached clinical use. The understanding of the structural requirements for potent PARP1 inhibition and the biological consequences of such inhibition, as partly illuminated by studies with this compound, are fundamental to the ongoing efforts to design more effective and selective PARP inhibitors with improved pharmacological properties. The focus has expanded beyond just catalytic inhibition to include the concept of "PARP trapping," where the inhibitor stabilizes PARP1 binding to DNA breaks, further enhancing cytotoxicity, a factor considered in the rational design of newer agents nih.gov.

Q & A

Q. What is the molecular mechanism of PARP-1 inhibition by AG14361?

this compound binds to the catalytic domain of PARP-1, forming hydrogen bonds with residues Ser904 and Gly863 and a water-mediated bond with Glu988. Its tricyclic structure occupies a pocket formed by Trp861, His862, Tyr896, and other residues, stabilizing the enzyme-inhibitor complex. This binding inhibits PARP-1 activity by blocking NAD+ access to the catalytic site, critical for DNA repair processes .

Q. How is the IC50 of AG14360 determined in cellular models?

IC50 values are derived using proliferation assays in cell lines (e.g., SW620, LoVo, A549) exposed to this compound (0–20 µM). For example:

  • Permeabilized SW620 cells : IC50 = 29 nM
  • Intact SW620 cells : IC50 = 14 nM Nonlinear regression analysis and survival curves quantify dose-dependent inhibition. Enzyme activity assays (0–600 nM this compound) further validate potency, with Ki <5 nM in cell-free systems .

Q. What experimental models assess this compound’s radiosensitizing effects?

  • Clonogenic assays : Measure survival after γ-irradiation ± this compound (0.4 µM) to quantify recovery from radiation-induced DNA damage (e.g., 73% inhibition in LoVo cells) .
  • Xenograft models : Tumor volume measurements in CD-1 nude mice with SW620/LoVo tumors treated with this compound (5–15 mg/kg) and radiation show 2–3-fold growth delay .

Q. How does this compound’s pharmacokinetics influence tumor efficacy?

this compound is rapidly absorbed, with higher retention in tumors (tissue-to-plasma ratio >1) than in brain tissue. Tumor homogenates show >75% PARP-1 inhibition for ≥4 hours post-injection, exceeding the IC50 required for sensitization .

Advanced Research Questions

Q. How does this compound enhance temozolomide efficacy in MMR-deficient vs. proficient cells?

this compound potentiates temozolomide’s antiproliferative effect 5.5-fold in MMR-deficient LoVo cells but not in MMR-proficient SW620 cells in vitro. However, in vivo, this compound + temozolomide causes complete SW620 xenograft regression, likely due to tumor microenvironment modulation (e.g., improved drug delivery via vasoactivity) .

Q. Are there contradictions in this compound’s impact on gene expression?

At 0.4 µM, this compound inhibits >85% PARP-1 activity in A549 cells without altering 6,800 genes’ expression or proliferation. However, higher concentrations (e.g., 20 µM) induce gene expression changes independent of PARP-1 inhibition, as shown in PARP-1−/− vs. PARP-1+/+ cell comparisons .

Q. How is this compound resistance studied in breast cancer models?

Genome-wide methylation analysis (MBD-isolated genome sequencing) in this compound-resistant cell lines identifies candidate genes (e.g., DNA repair genes) and microRNAs linked to resistance. Resistance is generated via incremental this compound exposure, followed by viability/clonogenicity assays .

Q. Why does this compound lack effect on NF-κB signaling despite chemo-radiosensitization?

this compound does not inhibit IR-induced IκBα degradation or NF-κB nuclear translocation in PARP-1−/− MEFs. Its radiosensitization likely stems from PARP-1’s role in DNA repair rather than NF-κB-mediated survival pathways .

Q. How does this compound synergize with lestaurtinib in BRCA1-mutant tumors?

Combined this compound + lestaurtinib induces complete regression in 4/14 BRCA1-mutant xenografts via dual targeting of PARP-1 and tyrosine kinase signaling. Tumor regression is monitored via volume measurements and body weight trends over 20 days .

Q. What methodologies resolve this compound’s differential effects on DNA repair pathways?

  • HR/NHEJ-deficient cell lines : this compound hypersensitizes HR-deficient irs1SF cells to camptothecin but not BER-deficient EM9 cells.
  • PARP-1−/− vs. PARP-1+/+ models : Confirm specificity by comparing antiproliferative effects in isogenic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG14361
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AG14361

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.